molecular formula C14H11N3O2S B5260558 1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole

1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole

Cat. No.: B5260558
M. Wt: 285.32 g/mol
InChI Key: XULRRZKEKVUXKA-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, which includes a nitrothiophene moiety, makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ortho-phenylenediamine with 5-nitrothiophene-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process may include steps such as purification through recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Scientific Research Applications

1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to DNA and proteins, disrupting their normal function and leading to cell death . The compound’s ability to inhibit specific enzymes and pathways is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole is unique due to its specific combination of a benzimidazole ring with a nitrothiophene moiety. This structure imparts distinct electronic properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-16-12-5-3-2-4-11(12)15-13(16)8-6-10-7-9-14(20-10)17(18)19/h2-9H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULRRZKEKVUXKA-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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